methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
- This compound, also known as “methyl 3-sulfamoyl-2-thiophenecarboxylate,” belongs to the class of organic compounds containing a thiophene ring and a sulfonamide functional group.
- Its chemical formula is C11H14F3N3O4S2.
- It appears as a white crystalline substance, sparingly soluble in water but soluble in organic solvents like toluene, dichloromethane, and ethanol.
- Common synonyms include “methyl 3-sulfonyl amino-2-thiophenecarboxylate,” “methyl 3-aminosulfonylthiophene-2-carboxylate,” and “thiofuran sulfanilamide” .
Preparation Methods
- The synthesis of this compound involves reacting thiophene-2-carbonyl chloride with methylamine diazonium salt.
- The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
- Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis: It serves as an intermediate in organic synthesis.
Photophysics and Photochemistry: Researchers use it as a precursor for photosensitive compounds and fluorescent dyes.
Biological Studies: Its derivatives may have applications in drug discovery or biological imaging.
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent, but it likely interacts with biological targets through its functional groups.
- Further studies are needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiophene ring, sulfonamide, and trifluoromethyl group makes it unique.
Similar Compounds: While I don’t have a specific list, related compounds include other thiophene derivatives used in pharmaceuticals and materials science .
Remember that this compound’s applications and properties are still an active area of research, and further investigations will enhance our understanding
Properties
Molecular Formula |
C19H26F3N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 2-[[2-(dimethylcarbamoylamino)-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H26F3N3O5S/c1-5-30-16(27)18(19(20,21)22,24-17(28)25(2)3)23-14-13(15(26)29-4)11-9-7-6-8-10-12(11)31-14/h23H,5-10H2,1-4H3,(H,24,28) |
InChI Key |
HOUUXZAGRZMRMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCC2)C(=O)OC)NC(=O)N(C)C |
Origin of Product |
United States |
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